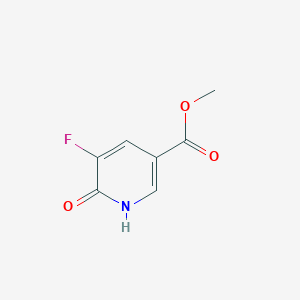

Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate

Vue d'ensemble

Description

Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the following properties:

- CAS Number : 1887015-55-5

- Molecular Weight : 152.13 g/mol

- MDL Number : MFCD29126235

- Physical Form : Solid

- Storage Temperature : Ambient temperature

- Country of Origin : United Kingdom (GB)

- Shipping Temperature : Ambient temperature

Molecular Structure Analysis

The molecular formula of Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate is C<sub>7</sub>H<sub>6</sub>FNO<sub>3</sub> . The compound likely possesses a dihydropyridine ring with a fluorine substitution at position 5 and a carbonyl group at position 6.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the available sources. However, it likely participates in various reactions typical of dihydropyridines, such as cyclizations, nucleophilic additions, and transformations.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Boiling Point : Not specified

- Density : Not specified

- Solubility : Not specified

Applications De Recherche Scientifique

Antibacterial and Antifungal Agents

Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate has been studied for its potential use in antibacterial and antifungal applications. A series of derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with specific substitutions on the dihydropyridine ring have shown broad-spectrum antibacterial activity, comparable to established antibiotics like Ampicillin and Gentamicin. Additionally, some compounds demonstrated significant antifungal activity against strains like Aspergillus fumigatus, comparable to the reference drug Amphotericin B (Bouzard et al., 1992); (El-Sehrawi et al., 2015).

Synthesis and Chemical Applications

Various methods have been developed for the efficient synthesis of derivatives of Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate. These methods often involve one-pot reactions and can lead to a range of functionalized dihydropyridine derivatives. These synthetic approaches are crucial for creating compounds with potential pharmaceutical applications (Kumar et al., 2013).

Diversity-Oriented Synthesis

The diversity-oriented synthesis of substituted dihydropyridine derivatives has been explored. This approach allows for the generation of a wide variety of compounds that could be tested for different biological activities. Such synthetic strategies are essential in drug discovery for finding new therapeutic agents (Baškovč et al., 2012).

Corrosion Inhibition

Derivatives of Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate have been studied as potential corrosion inhibitors. Research in this area focuses on understanding how these compounds interact with metal surfaces and their efficiency in protecting metals from corrosion, which is a significant issue in industrial applications (Chaitra et al., 2017).

Safety And Hazards

- Pictograms : GHS07

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Orientations Futures

Research on Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate should focus on:

- Elucidating its biological activity and potential applications.

- Investigating its interactions with other molecules.

- Assessing its stability under various conditions.

Propriétés

IUPAC Name |

methyl 5-fluoro-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBRPFJMKSQKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

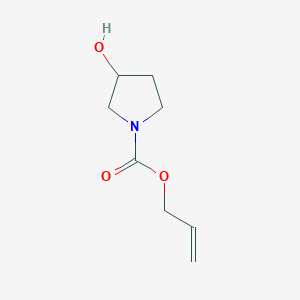

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)

![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)